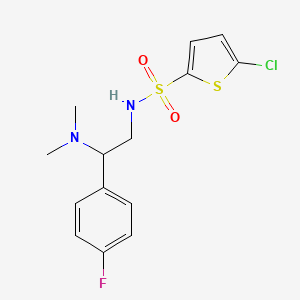
5-chloro-N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)thiophene-2-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-chloro-N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)thiophene-2-sulfonamide, also known as DMFES or TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase) that has shown promising results in preclinical studies for the treatment of various B-cell malignancies, autoimmune diseases, and inflammatory disorders.
作用机制
BTK is a key mediator of B-cell receptor signaling, which plays a critical role in the development and survival of B-cells. 5-chloro-N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)thiophene-2-sulfonamide binds to the active site of BTK and inhibits its phosphorylation, leading to the inhibition of downstream signaling pathways, such as NF-κB and AKT. This results in the suppression of B-cell proliferation and survival, as well as the modulation of immune responses.
Biochemical and physiological effects:
This compound has been shown to selectively inhibit BTK activity, without affecting other kinases, such as Tec or Itk. This specificity reduces the risk of off-target effects and toxicity. This compound has also been shown to penetrate the blood-brain barrier, which may have implications for the treatment of central nervous system disorders. In addition, this compound has been shown to modulate the activity of immune cells, such as T-cells and natural killer cells, suggesting potential applications in immunotherapy.
实验室实验的优点和局限性
5-chloro-N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)thiophene-2-sulfonamide has several advantages for laboratory experiments, including its high potency and selectivity, as well as its ability to penetrate biological membranes. However, this compound has some limitations, such as its low solubility in aqueous solutions and its instability under acidic conditions. These factors may affect the design and interpretation of experiments using this compound.
未来方向
There are several potential future directions for the development and application of 5-chloro-N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)thiophene-2-sulfonamide. These include:
- Clinical trials for the treatment of B-cell malignancies, autoimmune diseases, and inflammatory disorders.
- Combination therapies with other drugs, such as immune checkpoint inhibitors or CAR-T cells, to enhance the anti-tumor immune response.
- Optimization of the synthesis and formulation of this compound to improve its pharmacokinetic and pharmacodynamic properties.
- Investigation of the role of BTK signaling in other cell types and diseases, such as macrophages, osteoclasts, and neuroinflammation.
- Development of novel BTK inhibitors with improved selectivity and efficacy, based on the structure-activity relationship of this compound.
合成方法
The synthesis of 5-chloro-N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)thiophene-2-sulfonamide involves several steps, including the preparation of the key intermediate 5-chloro-2-(4-fluorophenyl)ethylamine, followed by the reaction with thiophene-2-sulfonyl chloride in the presence of a base, and the subsequent N-alkylation with dimethylamine. The final product is obtained after purification by chromatography and crystallization.
科学研究应用
5-chloro-N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)thiophene-2-sulfonamide has been extensively studied in vitro and in vivo for its potential therapeutic applications. In preclinical models, this compound has shown efficacy in inhibiting BTK-dependent signaling pathways, reducing tumor growth, and enhancing the activity of immune cells. This compound has also been tested in combination with other drugs, such as venetoclax and lenalidomide, to improve its efficacy and overcome resistance.
属性
IUPAC Name |
5-chloro-N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClFN2O2S2/c1-18(2)12(10-3-5-11(16)6-4-10)9-17-22(19,20)14-8-7-13(15)21-14/h3-8,12,17H,9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJQFIXQIPJHLIS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNS(=O)(=O)C1=CC=C(S1)Cl)C2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClFN2O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-methoxybenzyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2387563.png)
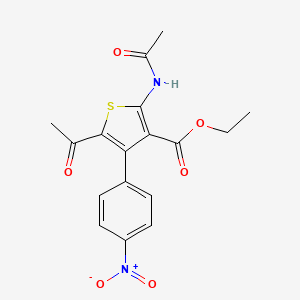
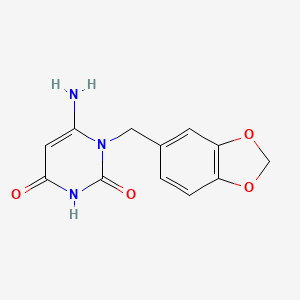

![1-(3-methoxyphenyl)-4-(1-(3-phenoxypropyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2387572.png)
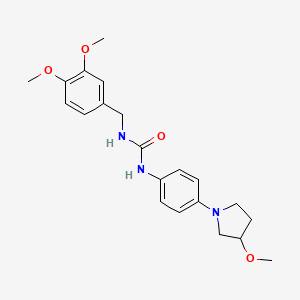
![3-Methyl-5-[[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2387576.png)
![2-chloro-N-[2-[(2-chloroacetyl)amino]phenyl]acetamide](/img/structure/B2387577.png)
![5-(2-bromophenyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2387579.png)
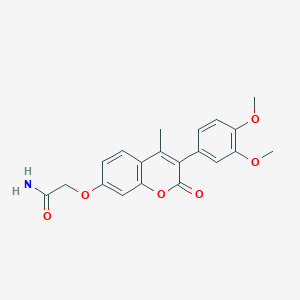
![4-chloro-N-(3,4-dimethoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2387581.png)

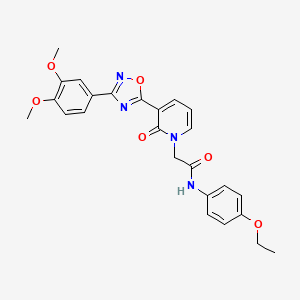
![N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(phenylthio)-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2387585.png)